2-(3,4-dichlorophenyl)-N-methylacetamide
Overview
Description
2-(3,4-dichlorophenyl)-N-methylacetamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an N-methylacetamide moiety
Mechanism of Action
Target of Action
A closely related compound, 3,4-dichloromethylphenidate, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that 2-(3,4-dichlorophenyl)-N-methylacetamide might interact with similar targets.
Mode of Action
It’s worth noting that related compounds, such as dcmu, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone, interrupting the photosynthetic electron transport chain .
Biochemical Pathways
Related compounds like dcmu disrupt the photosynthetic electron transport chain, which reduces the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
A related compound, 3,4-dichloromethylphenidate, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine . This suggests that this compound might have similar ADME properties.
Result of Action
Related compounds like dcmu, when they inhibit photosynthesis, reduce the plant’s ability to convert light energy into chemical energy .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by various factors, including the presence of other chemicals and environmental conditions .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other dichlorophenyl compounds, it can be hypothesized that it may interact with various enzymes and proteins . The nature of these interactions would depend on the specific molecular structure of 2-(3,4-dichlorophenyl)-N-methylacetamide and the biomolecules it interacts with .
Cellular Effects
It is plausible that it could influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dichlorophenyl)-N-methylacetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dichlorophenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenylacetamides .
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 3,4-dichlorophenylhydrazine hydrochloride
- 3,4-dichlorophenylacetic acid
- 3,4-dichlorophenyl isocyanate
Comparison: Compared to these similar compounds, 2-(3,4-dichlorophenyl)-N-methylacetamide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity. For example, while 3,4-dichlorophenylhydrazine hydrochloride is primarily used in hydrazine chemistry, this compound finds broader applications in organic synthesis and biological research .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12-9(13)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFORRLIKRTSLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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